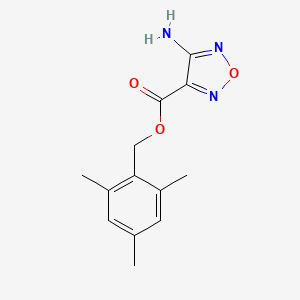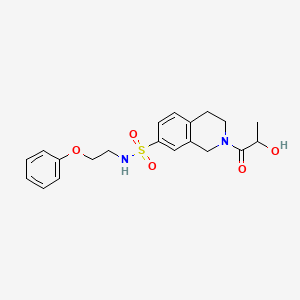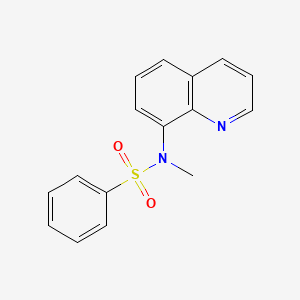![molecular formula C19H26N4O2 B5579599 3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5579599.png)
3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar triazolo and pyrimidine derivatives has been reported through various methods, including three-component synthesis techniques. For example, Ranjbar‐Karimi et al. (2010) described the synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles using a simple and convenient three-component condensation method (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010). These methods could potentially be adapted for the synthesis of the compound , highlighting the versatility of synthetic routes in producing complex heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of compounds with similar scaffolds, such as triazolo and pyridine derivatives, has been extensively studied. Gumus et al. (2018) conducted experimental and theoretical studies, including single-crystal X-ray diffraction and FT-IR spectroscopy, on a related compound, revealing intricate details about bond lengths, angles, and molecular electrostatic potential maps (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018). These analyses are crucial for understanding the 3D conformation and electronic structure of the molecule, which in turn influence its chemical reactivity and interactions.
Chemical Reactions and Properties
The chemical behavior of triazolo and pyridine derivatives under various conditions has been a subject of study. For instance, Zheng et al. (2014) explored the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through an innovative oxidative N-N bond formation, demonstrating the compound's reactivity and the potential for diverse chemical transformations (Zheng, Ma, Tang, Zhang-Negrerie, Du, & Zhao, 2014). Such studies shed light on the compound's chemical properties and its susceptibility to undergo specific reactions.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, of related heterocyclic compounds provide insights into the compound's stability and suitability for various applications. The detailed crystallographic analysis, as conducted by Gumus et al., offers valuable information on the compound's solid-state characteristics, which are essential for understanding its physical behavior (Gumus et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis Techniques
- The synthesis of [1,2,3]Triazolo[4,5-d]pyrimidine 3-Oxides, closely related to the compound , involves coupling of 6-hydroxyaminopyrimidine with benzenediazonium salts and oxidation with K3[Fe(CN)6] in water. This synthesis method could be relevant for similar structures (Yavolovskii et al., 2003).
Potential Biological Activities
- The synthesis and reactions of compounds similar to the one , like 3-Acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one, have shown the potential for antimicrobial activities, which could indicate similar uses for the compound (Farghaly, 2008).
Chemical Reactions and Derivatives
- Studies on related compounds, such as enaminones, demonstrate their reactivity with hydroxylamine and hydrazines, leading to the formation of azoles and azines. This reactivity could suggest similar pathways for derivatives of the compound in focus (El‐Taweel & Elnagdi, 2001).
Antimicrobial and Antitumor Activities
- Enaminones, similar to the compound , are used to synthesize substituted pyrazoles with demonstrated antitumor and antimicrobial activities. This suggests potential applications for the compound in similar medical fields (Riyadh, 2011).
Novel Molecule Synthesis
- The synthesis of related molecules, like methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, indicates the potential of the compound for developing novel molecules with possible anti-inflammatory properties (Moloney, 2001).
Heterocyclic Compounds Synthesis
- The compound’s related structures, like isothiazolopyridines and pyridothiazines, have been synthesized using both conventional and modern techniques, hinting at the compound's utility in synthesizing diverse biologically active heterocyclic compounds (Youssef, Azab, & Youssef, 2012).
Propiedades
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-19(2,25)10-9-14-6-5-7-15(12-14)18(24)20-13-17-22-21-16-8-3-4-11-23(16)17/h5-7,12,25H,3-4,8-11,13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIZHLKUESVHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=NN=C3N2CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5579524.png)
![2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide](/img/structure/B5579527.png)


![N-[3-(dimethylamino)phenyl]-1-naphthamide](/img/structure/B5579538.png)
![(4-{[1-(4-butylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5579551.png)







![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5579624.png)